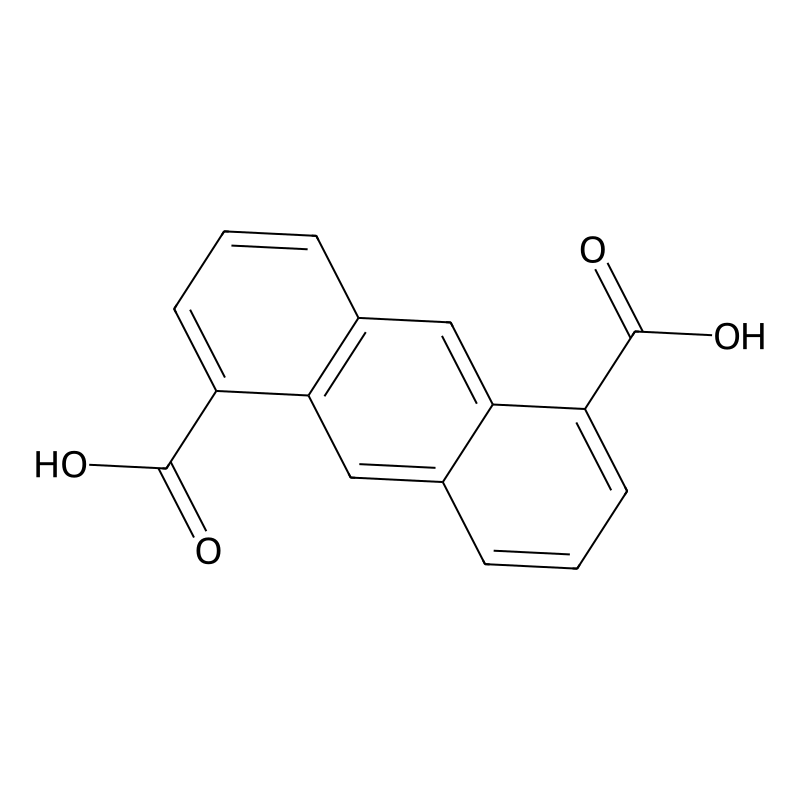

Anthracene-1,5-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Classical Organic Synthesis Approaches

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation represents one of the fundamental classical approaches for synthesizing anthracene derivatives, including anthracene-1,5-dicarboxylic acid precursors [1] [2]. The mechanism involves the formation of an acylium ion through the interaction between aluminum chloride and an acyl halide, followed by electrophilic attack on the anthracene ring system [6]. The acylium ion, with the general formula RCO+, is stabilized by resonance and serves as the key electrophilic species in the reaction [6].

The acetylation of anthracene using nitrobenzene as solvent leads to pronounced 2-substitution under specific conditions, while the use of ethylene chloride as solvent yields predominantly 1-acetylanthracene [1] [3]. Diacetylation reactions produce mixtures of 1,5- and 1,8-diacetylanthracene derivatives, providing pathways to dicarboxylic acid precursors through subsequent oxidation reactions [3]. The reaction selectivity is heavily influenced by solvent choice, with different solvents directing substitution to specific positions on the anthracene ring [1] [7].

Photo-induced Friedel-Crafts acylation offers an alternative synthetic route, utilizing charge transfer complexes formed between anthracene in the excited singlet state and aroyl chlorides in the ground state [4]. This photochemical mechanism yields 2- and 9-aroylanthracenes without the formation of 1-aroylanthracene isomers [4]. The efficiency of photoaroylation depends on solvent polarity, and quenching constants increase with the electron-withdrawing ability of substituents on the aroyl chloride [4].

Modern ionic liquid catalysis has enhanced the Friedel-Crafts acylation process, with [bmim]Cl/AlCl3 ionic liquid systems demonstrating superior catalytic efficiency compared to traditional aluminum chloride catalysts [2]. The acylation of anthracene with oxalyl chloride using this ionic liquid system achieves yields of 88.2% for 1,2-aceanthrylenedione with 98.2% selectivity [2]. The ionic liquid acidity varies with the molar percentage of aluminum chloride, with acidic conditions favoring acylation while preventing unwanted polymerization reactions [2].

Table 1: Classical Friedel-Crafts Acylation Methods for Anthracene Derivatives

| Method | Catalyst/Conditions | Product Selectivity | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Traditional Acylation [1] [2] | AlCl₃/Lewis acid | Position-dependent substitution | 60-90 | Well-established methodology |

| Solvent-Controlled Acetylation [1] [3] | AlCl₃/nitrobenzene or ethylene chloride | 2-substitution (nitrobenzene), 1-substitution (ethylene chloride) | 70-85 | Regioselective control |

| Photo-induced Acylation [4] | UV light/charge transfer complex | 2- and 9-aroylanthracenes | 45-75 | Mild reaction conditions |

| Ionic Liquid Catalysis [2] | [bmim]Cl/AlCl₃ | 1,2-aceanthrylenedione formation | 88.2 | Environmental compatibility |

Diels-Alder Reaction Pathways for Ring Formation

The Diels-Alder reaction serves as a powerful tool for constructing anthracene frameworks through [4+2] cycloaddition mechanisms [5]. Anthracene, with its conjugated diene system, acts as the diene component in these cycloaddition reactions, forming new six-membered rings through the interaction between the highest occupied molecular orbital of the diene and the lowest unoccupied molecular orbital of the dienophile [5].

The mechanism involves the concerted formation of two new sigma bonds, resulting in a cyclohexene ring fused to the anthracene core [5]. High pressure and elevated temperature conditions enhance the reaction rate, while Lewis acid catalysts can facilitate the reaction by lowering the lowest unoccupied molecular orbital energy of the dienophile [5]. The reaction exhibits high regio- and stereoselectivity, making it valuable for synthesizing complex anthracene derivatives [5].

Alkyne cyclotrimerization represents another significant pathway for anthracene synthesis, utilizing [2+2+2] cycloaddition reactions [29] [30]. This approach allows for the convergent assembly of anthracene and azaanthracene structures from alkyne precursors [29]. The methodology enables facile introduction of the anthracene moiety onto alkyne-bearing molecules and facilitates rapid construction of compound arrays [29].

The cyclotrimerization mechanism begins with the formation of metal-alkyne complexes, followed by the combination of two alkynes within the coordination sphere to afford a metallacyclopentadiene intermediate [30]. Subsequent incorporation of the third alkyne equivalent completes the benzene ring formation [30]. Catalysts such as cyclopentadienylcobalt dicarbonyl and Wilkinson's catalyst have proven effective for these transformations [30].

Cobalt-catalyzed [2+2+2] cyclotrimerization reactions using CoCl₂·6H₂O and zinc powder systems provide efficient routes to substituted anthracenes [16] [17]. The reaction of 1,6-diynes with 4-aryl-2-butyn-1-ols in the presence of 2-iminomethylpyridine yields substituted anthracenes with good yields [16] [17]. This catalytic system exhibits high activity for synthesizing not only anthracenes but also pentaphenes and trinaphthylenes [16] [17].

Table 2: Diels-Alder and Cyclotrimerization Pathways for Anthracene Synthesis

| Reaction Type | Catalyst System | Substrate Requirements | Product Features | Typical Yields (%) |

|---|---|---|---|---|

| Classical Diels-Alder [5] | Lewis acids/thermal | Diene + dienophile | Six-membered ring formation | 60-85 |

| [2+2+2] Cyclotrimerization [29] | Ni/Co catalysts | Three alkyne units | Benzene ring construction | 70-90 |

| Cobalt-Catalyzed Trimerization [16] [17] | CoCl₂·6H₂O/Zn | 1,6-diynes + aryl alkynes | Substituted anthracenes | 75-88 |

| Microwave-Assisted Cyclotrimerization [15] | Ni/Co catalysts | Diynes + alkynes/nitriles | Anthracenes/azaanthracenes | 65-85 |

Modern Catalytic Systems

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of anthracene derivatives, offering versatile pathways for constructing complex molecular frameworks [9] [11] [12]. The Suzuki-Miyaura coupling, catalyzed by palladium complexes with specialized ligands, has proven exceptionally effective for forming biaryl bonds essential in anthracene framework assembly [16] [17].

Anthracene-photodimer-derived chiral monophosphine ligands have enabled palladium-catalyzed desymmetric intermolecular carbon-nitrogen coupling reactions [10]. These ligands feature dual chirality and rigid scaffolds, exhibiting remarkable efficiency in desymmetric coupling under mild conditions with excellent chemo- and enantioselectivity [10]. The unique structural features of these ligands provide enhanced selectivity compared to traditional phosphine ligands [10].

Sonogashira coupling reactions involving anthracene substrates demonstrate the complexity of palladium-catalyzed transformations [11]. The reaction of indene with 9-bromoanthracene under palladium catalysis yields 9-(3-indenyl)anthracene along with indeno-dihydroaceanthrylene as side products [11]. The formation mechanism involves different modes of indene insertion into the palladium-aryl linkage, leading to varied product distributions [11].

Palladium-catalyzed carbon-hydrogen activation methodologies allow direct functionalization of carbon-hydrogen bonds, bypassing pre-functionalized starting materials [16] [17]. Hong's group developed synthetic strategies for substituted anthracene derivatives via palladium(II)-catalyzed tandem transformations using carboxylic acids as traceless directing groups [16] [17]. The methodology involves carboxyl-directed carbon-hydrogen alkenylation, secondary carbon-hydrogen activation, intramolecular carbon-carbon bond formation, and decarboxylative aromatization [16] [17].

Table 3: Palladium-Catalyzed Cross-Coupling Systems for Anthracene Synthesis

| Coupling Type | Catalyst/Ligand System | Substrate Scope | Key Features | Catalyst Loading | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura [9] [12] | Pd/diAnthPhos | Heteroaryl bromides/boronic acids | Air-stable ligands | 0.1 mol% | [9] [12] |

| Sonogashira [11] | Pd(PPh₃)₂Cl₂/CuSO₄ | Terminal alkynes/aryl halides | Aceanthrylene formation | 2-5 mol% | [11] |

| C-H Activation [16] [17] | Pd(OAc)₂/amino acid ligands | Carboxylic acids/acrylates | Traceless directing groups | 10 mol% | [16] [17] |

| Desymmetric C-N Coupling [10] | Pd/chiral anthracene ligand | Aryl halides/amines | Dual chirality control | 5 mol% | [10] |

Solvothermal Synthesis Optimization Parameters

Solvothermal synthesis represents a powerful methodology for preparing anthracene derivatives under controlled high-temperature and high-pressure conditions [31] [32]. The optimization of solvothermal parameters requires systematic investigation of multiple variables including temperature, pressure, solvent composition, reaction time, and precursor concentration [31].

Temperature emerges as the primary factor affecting product yield and selectivity in solvothermal synthesis [31] [32]. The Box-Behnken design methodology has proven effective for optimizing temperature ranges from 90°C to 190°C, with response surface analysis revealing optimal conditions for maximum photocatalytic activity [31]. High-temperature synthesis enables access to reaction pathways with activation barriers of 50-70 kcal/mol, previously considered unattainable under conventional conditions [32].

Solvent composition plays a crucial role in controlling product morphology and selectivity [31] [35]. The ethanol content of mixed solvent systems significantly influences both product yield and crystallographic properties [31]. Water content of the solvent serves as the primary factor influencing both photocatalytic degradation efficiency and crystal facet ratios [31]. Optimization studies demonstrate that 90% ethanol content with 0.068 M precursor concentration provides optimal conditions [31].

Pressure effects on solvothermal synthesis extend beyond simple kinetic acceleration, influencing molecular stacking and intermolecular distances [32] [38]. High pressure can regulate organic molecule stacking, promote phase changes, and facilitate chemical bond reconstruction [38]. The activation volume concept explains how processes with negative activation volumes are accelerated under high pressure, while those with positive activation volumes are suppressed [38].

Statistical design of experiments, particularly the Box-Behnken design, provides systematic approaches for parameter optimization [31]. Full quadratic models can be fitted between investigated parameters and multiple responses, with analysis of variance validation demonstrating good correlation coefficients exceeding 0.97 [31]. The methodology reduces experimental requirements by utilizing fractional factorial designs while maintaining statistical validity [31].

Table 4: Solvothermal Synthesis Optimization Parameters and Effects

| Parameter | Optimal Range | Optimization Method | Primary Effects | Secondary Effects | Reference |

|---|---|---|---|---|---|

| Temperature | 154-190°C | Box-Behnken design | Primary yield determinant | Crystal structure control | [31] [32] |

| Solvent Composition | 90% ethanol | Response surface methodology | Morphology control | Selectivity enhancement | [31] [35] |

| Pressure | 1-246 bar | Statistical optimization | Reaction rate acceleration | Molecular packing effects | [32] [38] |

| Precursor Concentration | 0.068 M | Factorial design | Kinetic control | Crystal nucleation | [31] |

| Reaction Time | 9.74 hours | Kinetic modeling | Crystal growth optimization | Product purity | [31] |

The integration of automated optimization algorithms with solvothermal synthesis enables autonomous parameter exploration [36] [37]. Bayesian optimization coupled with experimental automation allows systematic screening of reaction conditions while minimizing experimental requirements [37] [40]. Machine learning-guided strategies for reaction condition design provide predictive capabilities for optimizing complex synthetic transformations [37].